Synergistic MIC Reduction of Ketoconazole Against Candida albicans: Copiamycin Co-Administration Lowers MIC ≥16-Fold Relative to Ketoconazole Alone
In a checkerboard assay against 41 clinical isolates of C. albicans, the combination of copiamycin with ketoconazole produced a marked leftward shift in the cumulative MIC distribution. Ketoconazole alone inhibited only 15% of isolates at 6.25 µg/mL, whereas the copiamycin-ketoconazole combination (1:1 ratio) inhibited 85% of isolates at the same ketoconazole concentration [1]. The MIC of copiamycin alone against C. albicans 7N was 50 µg/mL, but in the presence of subinhibitory ketoconazole, fungicidal activity was achieved at 0.5× MIC [1]. This synergistic potentiation was not observed when copiamycin was replaced by amphotericin B under identical conditions; instead, ketoconazole pretreatment significantly reduced amphotericin B activity [1].
| Evidence Dimension | Cumulative % of C. albicans isolates inhibited at ketoconazole concentration of 6.25 µg/mL |
|---|---|
| Target Compound Data | Ketoconazole + copiamycin (1:1): 85% of 41 isolates inhibited |
| Comparator Or Baseline | Ketoconazole alone: 15% of 41 isolates inhibited |
| Quantified Difference | 5.7-fold higher inhibition rate; MIC reduction of ≥16-fold for individual strains |
| Conditions | Checkerboard agar dilution method; Sabouraud dextrose agar; 37°C; 24 h incubation; 41 C. albicans clinical isolates |
Why This Matters
Procurement of copiamycin enables a synergistic antifungal combination strategy that dramatically lowers the required dose of imidazole agents, a property absent in amphotericin B and other in-class macrolides.
- [1] Uno J, Shigematsu ML, Arai T. Novel synergism of two antifungal agents, copiamycin and imidazole. Antimicrob Agents Chemother. 1983 Oct;24(4):552-9. doi: 10.1128/AAC.24.4.552. PMID: 6316846. PMCID: PMC185372. View Source
